

Technical Guide: Synthesis and Properties of 2-Amino-5-methylpyridine

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Compound of Interest

Compound Name: 2-Amino-5-methylpyridine 1-oxide

Cat. No.: B3277697

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Initial Clarification: The specific compound "**2-Amino-5-methylpyridine 1-oxide**" is not readily found in chemical literature with a dedicated CAS number. However, extensive information is available on its isomer, 2-Amino-5-methylpyridine, and its synthesis frequently involves a pyridine N-oxide precursor. This guide will focus on the synthesis, properties, and relevant experimental protocols for 2-Amino-5-methylpyridine, with a particular emphasis on a common synthetic route starting from 3-methyl-pyridine 1-oxide.

Compound Identification and Properties

2-Amino-5-methylpyridine is a key intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} It serves as a building block for various significant molecules.^[2]

Identifier	Value	Source
CAS Number	1603-41-4	[1] [3] [4] [5] [6]
Molecular Formula	C6H8N2	[3] [4]
Molecular Weight	108.14 g/mol	[3] [4]
IUPAC Name	5-methylpyridin-2-amine	[4]
Synonyms	6-Amino-3-methylpyridine, 2-Amino-5-picoline, 6-Amino-3-picoline	[4] [5]

Physical and Chemical Properties	Value	Source
Appearance	Light yellow or tan crystalline flakes/powder	[1] [7]
Melting Point	76-77 °C	[3]
Boiling Point	227 °C	[3]
Solubility	Soluble in water (1000 g/L), toluene, and benzene.	[3] [7]
pKa	7.22	[3]

Synthesis of 2-Amino-5-methylpyridine from 3-Methyl-pyridine 1-oxide

A well-documented method for synthesizing 2-Amino-5-methylpyridine involves the reaction of 3-methyl-pyridine 1-oxide with an electrophilic compound in the presence of a trialkylamine, followed by reaction with hydrogen bromide.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol

This protocol is based on a patented synthesis method.[\[8\]](#)[\[9\]](#)

Step 1: Formation of the Ammonium Salt Intermediate

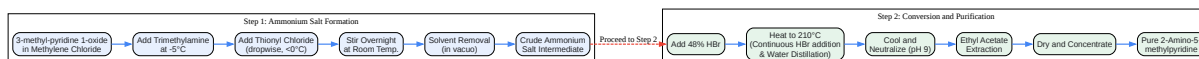
- In a suitable reaction vessel, dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride.
- Cool the solution to -5 °C.
- At this temperature, add 22.2 g (0.377 mol) of trimethylamine, previously condensed at -10 °C.^{[8][9]}
- While maintaining the temperature below 0 °C, add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes.^{[8][9]}
- Allow the resulting yellow solution to warm to room temperature and stir overnight.^{[8][9]}
- Remove the solvent in vacuo to yield the crude ammonium salt intermediate.^{[8][9]}

Step 2: Conversion to 2-Amino-5-methylpyridine

- To the crude intermediate, add 35 ml of a 48% hydrogen bromide solution.^{[8][9]}
- Distill off the water and then heat the mixture to 210 °C.^{[8][9]}
- Continuously add 48% hydrogen bromide solution dropwise while distilling off water. The reaction is typically complete after 8 hours, which can be monitored by thin-layer chromatography.^[1]
- After completion, allow the mixture to cool.
- Adjust the pH to 9 using a dilute sodium hydroxide solution.^[1]
- Extract the product four times with ethyl acetate.^[1]
- Combine the organic extracts, dry over sodium sulphate, filter, and concentrate on a rotary evaporator to obtain 2-Amino-5-methylpyridine.^[1]

Reagent	Quantity	Moles
3-methyl-pyridine 1-oxide	10.03 g	0.092 mol
Trimethylamine	22.2 g	0.377 mol
Thionyl chloride	7.9 ml	0.11 mol
48% Hydrogen Bromide	35 ml + continuous addition	-
Methylene Chloride	120 ml + 15 ml	-

Synthesis Workflow Diagram



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